![molecular formula C17H14N4O2S B496911 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 723259-00-5](/img/structure/B496911.png)
1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, also known as IND-5, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Antimicrobial Activity
A study by Salimon, Salih, and Hussien (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity, finding significant efficacy with MIC values ranging from 30.2 to 43.2 μg cm-3. This suggests that compounds with 1,3,4-oxadiazol rings may exhibit notable antimicrobial properties, which could be relevant for the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Antiviral Activity
Attaby, Elghandour, Ali, and Ibrahem (2006) synthesized derivatives of 1H-Pyrazolo[3,4-b]pyridin-5-yl ethanone and evaluated them for their antiviral activity. These compounds demonstrated potential against HSV1 and HAV-MBB, indicating the therapeutic potential of related compounds in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Heterocyclic Chemistry
Davies (1992) explored the chemistry of various heterocycles including oxadiazoles and pyridines. This foundational work underlines the importance of compounds like "1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone" in the study and application of aromatic heterocyclic chemistry (Davies, 1992).
MRSA PK Inhibitory Activity
Veale, Lobb, Zoraghi, Morrison, Reiner, Andersen, and Davies-Coleman (2014) synthesized thiazole-containing deoxytopsentin analogues, showing moderate activity against MRSA pyruvate kinase, a key enzyme for bacterial survival. This indicates the potential of similar compounds in combating antibiotic-resistant bacteria (Veale et al., 2014).
Catalytic Behavior and Synthesis
Sun, Hao, Li, Zhang, Wang, Yi, Asma, and Tang (2007) focused on the synthesis of compounds bearing quinoxalinyl-pyridines, evaluating their catalytic behavior towards ethylene reactivity. This study demonstrates the utility of such compounds in catalysis and materials science (Sun et al., 2007).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15(21-10-7-12-3-1-2-4-14(12)21)11-24-17-20-19-16(23-17)13-5-8-18-9-6-13/h1-6,8-9H,7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWNOHGIBDSZPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.